molecular formula C4H6F3NOS B2706649 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide CAS No. 422-25-3

3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide

Cat. No.: B2706649
CAS No.: 422-25-3
M. Wt: 173.15
InChI Key: ZBNQSHXCMRBTRY-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide is a fluorinated organic compound with the molecular formula C4H6F3NOS. This compound is characterized by the presence of trifluoromethyl, hydroxy, and thioamide functional groups, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide is a novel amidase (Bp-Ami) from Burkholderia phytofirmans ZJB-15079 . This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .

Mode of Action

This compound interacts with its target, the amidase, in a cobalt-dependent manner . The enzyme activity of the amidase is significantly increased by 37.7-fold in the presence of 1 mM Co2+ .

Biochemical Pathways

The biochemical pathway affected by this compound involves the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia . This process is catalyzed by amidases, which are part of the amidase signature (AS) family and nitrilase superfamily .

Result of Action

The molecular and cellular effects of this compound’s action involve the kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This process is facilitated by the amidase, which exhibits extreme thermostability .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of cobalt ions . The enzyme activity of the target amidase is significantly increased in the presence of 1 mM Co2+ . The amidase also exhibits extreme thermostability, with a half-life of 47.93 h at 80 °C , suggesting that the compound’s action, efficacy, and stability may be influenced by temperature.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide typically involves the introduction of trifluoromethyl and thioamide groups into a suitable precursor. One common method involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with thioamide reagents under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the thioamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The thioamide group can be reduced to form amines or thiols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and thiols.

Major Products

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl amines or thiols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group, which can enhance binding affinity to biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
  • 3,3,3-Trifluoro-2-hydroxypropanoic acid
  • 3,3,3-Trifluoro-2,2-dimethylpropionic acid

Uniqueness

3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of trifluoromethyl, hydroxy, and thioamide groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-methylpropanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NOS/c1-3(9,2(8)10)4(5,6)7/h9H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNQSHXCMRBTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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